Chloropentaammineruthenium(II) chloride

説明

Contextual Significance of Ruthenium(II) Ammine Complexes in Coordination Chemistry Research

Ruthenium(II) ammine complexes, as a class, hold a position of paramount importance in the field of coordination chemistry. Their significance stems from several key characteristics. Firstly, ruthenium complexes exist in multiple stable oxidation states, most commonly Ru(II) and Ru(III), allowing for the systematic study of redox reactions. sigmaaldrich.com The interconversion between these states often involves a single electron transfer, providing a clean and observable system for mechanistic studies.

Secondly, the ligand sphere of ruthenium ammine complexes can be systematically varied, allowing chemists to fine-tune the electronic and steric properties of the complex. This tunability is crucial for understanding how the ligand environment influences the reactivity of the metal center. The substitution of one ligand for another in the pentaammine series, [Ru(NH₃)₅L]ⁿ⁺, where L can be a wide variety of ligands, has provided a rich platform for investigating the principles of ligand substitution and electron transfer. sigmaaldrich.com

Furthermore, the kinetic inertness of both Ru(II) and Ru(III) complexes means that their reactions proceed at measurable rates, facilitating detailed kinetic studies. This contrasts with many other transition metal ions that form labile complexes, where reactions can be too fast to follow using conventional techniques. This property was instrumental in the foundational studies of electron transfer mechanisms.

Historical Perspective on the Elucidation of Ruthenium Ammine Complex Chemistry

The elucidation of ruthenium ammine complex chemistry is deeply intertwined with the groundbreaking work of Nobel laureate Henry Taube. In the mid-20th century, Taube's research revolutionized the understanding of electron transfer reactions in metal complexes. He utilized ruthenium ammine complexes as model systems to distinguish between two fundamental mechanisms of electron transfer: outer-sphere and inner-sphere electron transfer.

In an outer-sphere mechanism, the coordination spheres of the reacting metal complexes remain intact during the electron transfer process. Conversely, in an inner-sphere mechanism, a ligand bridges the two metal centers, facilitating the electron transfer. Taube's ingenious experiments, often employing ruthenium ammine complexes, provided the first definitive evidence for the inner-sphere pathway. His work demonstrated that the nature of the bridging ligand plays a critical role in the rate of electron transfer, a concept that is now a cornerstone of inorganic chemistry. The study of mixed-valence complexes, such as the Creutz-Taube ion, which contains two ruthenium centers bridged by a pyrazine (B50134) ligand, further illuminated the intricacies of intramolecular electron transfer. researchgate.netresearchgate.net

The preparation of various ruthenium ammine complexes, including the starting materials for many of these seminal studies, was a significant achievement in itself. For instance, the isolation of hexammineruthenium(II) chloride provided a crucial entry point for the synthesis of a wide array of other ruthenium(II) ammine complexes. core.ac.uk

Scope and Research Objectives for Chloropentaammineruthenium(II)

The primary research interest in Chloropentaammineruthenium(II) chloride has been its role as a precursor and a reactant in the study of electron transfer reactions. A key objective has been to understand how the presence of the chloride ligand, compared to other ligands in the pentaammine series, affects the rate and mechanism of both inner-sphere and outer-sphere electron transfer processes.

Specific research objectives for this compound and its related complexes have included:

Synthesis and Characterization: Developing reliable synthetic routes to obtain pure this compound, often through the reduction of its more stable Ru(III) counterpart, Chloropentaammineruthenium(III) chloride. wikipedia.orgresearchgate.net Characterization typically involves spectroscopic techniques to confirm the structure and purity of the compound.

Kinetic Studies: Measuring the rates of electron transfer reactions between [Ru(NH₃)₅Cl]²⁺ and various oxidizing or reducing agents. These studies help to quantify the influence of the chloride ligand on the reaction kinetics.

Mechanistic Investigations: Designing experiments to elucidate the specific pathway (inner-sphere vs. outer-sphere) by which electron transfer occurs in reactions involving this complex. For example, in reactions with a suitable oxidizing agent, the chloride ligand in [Ru(NH₃)₅Cl]²⁺ could potentially act as a bridging ligand.

Precursor for Other Complexes: Utilizing this compound as a starting material for the synthesis of other ruthenium(II) pentaammine complexes through ligand substitution reactions. This allows for the systematic investigation of a wide range of ligand effects. The synthesis of pentaamine(dinitrogen)ruthenium(II) chloride from a pentaamminechloro precursor is a classic example of this approach. wikipedia.org

The data gathered from these investigations contribute to the broader understanding of fundamental principles in coordination chemistry, including ligand field theory, reaction mechanisms, and the factors that govern the reactivity of transition metal complexes.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | [Ru(NH₃)₅Cl]Cl₂ |

| Oxidation State of Ru | +2 |

| Coordination Geometry | Octahedral |

| d-electron count | d⁶ |

特性

IUPAC Name |

azane;chlororuthenium(1+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.5H3N.Ru/h2*1H;5*1H3;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEVMUZSVXLKBU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.[Cl-].Cl[Ru+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H15N5Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584320 | |

| Record name | Chlororuthenium(1+) chloride--ammonia (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137729-23-8 | |

| Record name | Chlororuthenium(1+) chloride--ammonia (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropentaammineruthenium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Relationships

Strategies for the Preparation of Chloropentaammineruthenium(II) Derivatives

The preparation of the target Ru(II) complex can be broadly categorized into three approaches: reduction of a Ru(III) analogue, direct synthesis from other Ru(II) starting materials, and ligand exchange from a suitable Ru(II) pentaammine precursor.

A primary and historically significant route to Ruthenium(II) pentaammine complexes involves the reduction of the corresponding Ruthenium(III) species. The direct reduction of chloropentaammineruthenium(III) dichloride, [Ru(NH₃)₅Cl]Cl₂, to [Ru(NH₃)₅Cl]Cl is challenging to achieve in a single, high-yield step without competing side reactions.

However, a well-established reductive pathway involves the conversion of the Ru(III) chloro complex into a stable Ru(II) intermediate, which can then be converted to the desired product. A key example is the synthesis of the dinitrogen complex, pentaammine(dinitrogen)ruthenium(II) chloride, [Ru(NH₃)₅N₂]Cl₂. In this process, [Ru(NH₃)₅Cl]Cl₂ is reduced in the presence of sodium azide, which serves as both a reducing agent and a source for the dinitrogen ligand wikipedia.org. This reaction effectively reduces the ruthenium center from +3 to +2, creating a stable Ru(II) pentaammine intermediate that is pivotal for further synthesis wikipedia.org.

Table 1: Example of a Reductive Pathway for a Ru(II) Pentaammine Intermediate

| Precursor | Reagents | Intermediate Product | Significance |

|---|---|---|---|

| [Ru(NH₃)₅Cl]Cl₂ | Sodium Azide (NaN₃), Methanesulfonic Acid | [Ru(NH₃)₅N₂]Cl₂ | Forms a stable Ru(II) pentaammine complex that can undergo ligand exchange. |

Direct synthesis of chloropentaammineruthenium(II) chloride from non-ammine Ruthenium(II) starting materials is less commonly documented in the literature. Such routes would theoretically involve the reaction of a simple Ru(II) source, such as an aqueous solution of Ru(II), with ammonia and a chloride source under controlled conditions. The primary challenge in this approach is the management of the ligand sphere and the prevention of oxidation back to the more common Ru(III) state. Most practical syntheses opt for the reduction of Ru(III) precursors, which are often more readily available and stable.

Ligand exchange, or substitution, is a highly effective and widely used method for preparing this compound. This strategy relies on the creation of a kinetically or thermodynamically favored substitution at the Ru(II) center. The most prominent example utilizes the pentaammine(dinitrogen)ruthenium(II) cation, [Ru(NH₃)₅N₂]²⁺, as the starting material.

The dinitrogen ligand in [Ru(NH₃)₅N₂]²⁺ is a good leaving group and can be readily displaced by various other ligands, including halides. By treating an aqueous solution of [Ru(NH₃)₅N₂]Cl₂ with a source of chloride ions, the dinitrogen molecule is displaced, yielding the desired chloropentaammineruthenium(II) cation, [Ru(NH₃)₅Cl]⁺ wikipedia.org.

The general reaction is as follows: [Ru(NH₃)₅N₂]²⁺ + Cl⁻ → [Ru(NH₃)₅Cl]⁺ + N₂ wikipedia.org

This method is advantageous due to the stability of the dinitrogen precursor and the clean nature of the substitution reaction, where the byproduct is simply nitrogen gas wikipedia.org.

Precursor Chemistry and Interconversion Dynamics

The accessibility and chemical behavior of the precursors are fundamental to the successful synthesis of the target compound. The interconversion between different ruthenium ammine complexes, particularly the transition from hexaammine to pentaammine species, is a critical aspect of this chemistry.

The common and commercially available starting material for many ruthenium ammine complexes is hexaammineruthenium(III) chloride, [Ru(NH₃)₆]Cl₃. This stable Ru(III) complex serves as the primary precursor for the synthesis of chloropentaammineruthenium(III) dichloride, [Ru(NH₃)₅Cl]Cl₂, which is, in turn, the precursor for the target Ru(II) compound.

The conversion is typically achieved by the reaction of [Ru(NH₃)₆]Cl₃ with concentrated hydrochloric acid. In this reaction, one of the ammonia ligands is substituted by a chloride ion. This substitution reaction is a foundational step in ruthenium ammine chemistry, enabling access to the versatile pentaammine scaffold. Both chemical suppliers and the literature confirm that hexaammineruthenium(III) chloride is a standard precursor for preparing chloropentaammineruthenium(III) chloride sigmaaldrich.com.

For certain applications, the isolation of intermediates is not necessary, and in situ generation provides a more convenient route. Ruthenium(II) ammine intermediates can be generated directly in the reaction mixture from simple ruthenium salts.

A notable example is the formation of the [Ru(NH₃)₅N₂]²⁺ cation from ruthenium(III) chloride (RuCl₃) and hydrazine (B178648) hydrate (N₂H₄) wikipedia.org. In this reaction, hydrazine acts as both a reducing agent (reducing Ru(III) to Ru(II)) and a source of the ammine ligands, while also forming the dinitrogen ligand. This method bypasses the need to first synthesize and isolate hexaammine or pentaammine Ru(III) precursors, offering a more direct, one-pot synthesis of a key Ru(II) ammine intermediate that can be used for subsequent ligand exchange reactions wikipedia.org. The stability of the resulting d⁶ Ru(II) dinitrogen complex in aqueous solution makes this in situ approach particularly effective wikipedia.org.

Table 2: Summary of Precursor Relationships and Interconversions

| Initial Precursor | Reaction | Intermediate/Product | Synthetic Role |

|---|---|---|---|

| [Ru(NH₃)₆]Cl₃ | Reaction with HCl | [Ru(NH₃)₅Cl]Cl₂ | Creates the direct Ru(III) precursor for reduction. |

| [Ru(NH₃)₅Cl]Cl₂ | Reduction (e.g., with NaN₃) | [Ru(NH₃)₅N₂]Cl₂ | Forms a stable Ru(II) intermediate suitable for ligand exchange. |

| RuCl₃ | Reaction with Hydrazine (N₂H₄) | [Ru(NH₃)₅N₂]²⁺ (in situ) | Directly generates a key Ru(II) ammine intermediate from a simple salt. |

| [Ru(NH₃)₅N₂]Cl₂ | Ligand Exchange with Cl⁻ | [Ru(NH₃)₅Cl]Cl | Final step to produce the target compound. |

Influence of Reaction Conditions on Product Distribution and Purity

The synthesis of chloropentaammineruthenium(III) chloride, [Ru(NH3)5Cl]Cl2, is highly sensitive to the conditions under which the reaction is performed. The careful control of various parameters is essential to maximize the yield of the desired product and ensure its high purity by minimizing the formation of side products. Key factors that influence the product distribution and purity include the pH of the reaction medium, temperature, reaction time, and the concentration of precursors.

A critical factor in the synthesis is the control of pH. During the precipitation of the product, maintaining the pH of the reaction solution at a specific level is crucial. For instance, one synthetic route involves adjusting the solution to pH 3 with concentrated HCl. researchgate.net This controlled acidification facilitates the crystallization of the desired chloropentaammineruthenium(III) chloride complex while leaving potential impurities in the solution. Deviation from the optimal pH range can lead to the formation of other ruthenium ammine complexes or incomplete precipitation, thus affecting both the product distribution and its purity.

The purity of the final product is also heavily dependent on the post-synthesis washing protocol. To remove any unreacted starting materials or soluble byproducts, the crystalline product is typically washed with a sequence of solutions. A common procedure involves washing the filtered crystals with a dilute solution of 0.1 M HCl, followed by acetone, before air-drying. researchgate.net This process effectively removes residual impurities, yielding a purified final product.

While detailed kinetic studies on the influence of temperature and reaction time are specific to each synthetic protocol, general principles of inorganic synthesis suggest their importance. Reaction temperature can affect the rate of complex formation and the potential for decomposition or side reactions. Similarly, the reaction time must be sufficient to allow for the complete formation of the desired complex, while excessively long times might promote the formation of undesired species.

The choice of ruthenium precursor also plays a significant role. Common starting materials for the synthesis of ruthenium complexes include ruthenium(III) chloride hydrate (RuCl3·nH2O) and ammonium hexachlororuthenate ((NH4)2RuCl6). researchgate.netgoogle.com The purity and reactivity of these precursors can directly impact the purity of the final product. The reaction to form the pentaammine complex involves the coordination of five ammonia ligands and one chloride ligand to the ruthenium center. The molar ratio of the ruthenium precursor to the ammonia source is a determining factor in ensuring the formation of the pentaammine complex over other species with a different number of ammonia ligands.

The table below summarizes the key reaction conditions and their impact on the synthesis of chloropentaammineruthenium(III) chloride.

| Reaction Condition | Parameter | Influence on Product Distribution and Purity |

| pH | Maintained at ~3 during precipitation | Promotes selective crystallization of [Ru(NH3)5Cl]Cl2, preventing the formation of other soluble ruthenium species and enhancing purity. researchgate.net |

| Purification | Washing with 0.1 M HCl and acetone | Removes unreacted precursors and soluble byproducts, leading to a higher purity of the final product. researchgate.net |

| Precursor | Ruthenium(III) chloride hydrate or Ammonium hexachlororuthenate | The choice and purity of the starting ruthenium salt can affect the overall purity and yield of the final complex. researchgate.netgoogle.com |

| Ligand Ratio | Molar ratio of Ru precursor to NH3 | Controls the degree of ammination, ensuring the formation of the pentaammine complex over hexaammine or tetraammine species. |

Coordination Environment and Structural Elucidation

Advanced Structural Characterization Techniques

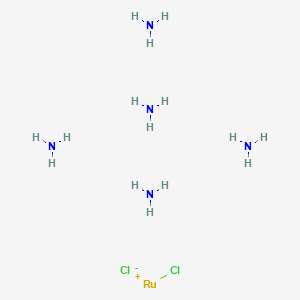

The cation [Ru(NH₃)₅Cl]²⁺ consistently displays a well-defined octahedral geometry. evitachem.com The central ruthenium atom is coordinated to the nitrogen atoms of five ammine (NH₃) ligands and one chloro (Cl⁻) ligand. The five ammine ligands can be distinguished into two types: four equatorial ammines occupying the plane around the ruthenium center and one axial ammine positioned trans to the chloro ligand. This arrangement leads to a complex with C₄ᵥ symmetry. wikipedia.org

X-ray diffraction studies on compounds containing the [Ru(NH₃)₅Cl]²⁺ cation, such as Ru(NH₃)₅Cl₂, have yielded precise measurements of the bond lengths and angles within the coordination sphere. pleiades.online The Ru-Cl bond length and the Ru-N bond lengths to the ammine ligands are key parameters. A notable feature is the slight difference between the Ru-N bonds for the ammine ligands cis to the chloride and the one trans to it.

For comparison, data from the related pentaamminenitroruthenium(II) cation, [Ru(NH₃)₅(NO₂)]⁺, also shows distinct equatorial and axial Ru-NH₃ bond lengths, highlighting the influence of the sixth ligand on the ammine bonds. rsc.org In this nitro complex, the Ru-NH₃ bond trans to the NO₂⁻ ligand is significantly longer than the cis (equatorial) bonds, a phenomenon known as the trans effect. rsc.org

| Complex Cation | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|---|

| [Ru(NH₃)₅Cl]²⁺ | Ru–Cl | 2.355 | Cl–Ru–N(cis): ~90 N(cis)–Ru–N(cis): ~90 N(cis)–Ru–N(trans): ~90 | pleiades.online |

| Ru–N (cis to Cl) | 2.106 | |||

| Ru–N (cis to Cl) | 2.112 | |||

| Ru–N (trans to Cl) | 2.115 | |||

| [Ru(NH₃)₅(NO₂)]⁺ | Ru–N(NO₂) | 1.906 | N(eq)–Ru–N(eq): 90.1 - 91.5 N(NO₂)–Ru–N(eq): 90.7 - 92.5 | rsc.org |

| Ru–N (equatorial) | 2.123 - 2.131 | |||

| Ru–N (axial) | 2.199 |

In the solid state, the [Ru(NH₃)₅Cl]²⁺ cations and their counter-ions (e.g., Cl⁻) are arranged in a regular crystal lattice. The stability and packing of this lattice are significantly influenced by intermolecular forces, primarily electrostatic attractions and hydrogen bonding.

While X-ray crystallography provides definitive solid-state structural data, spectroscopic techniques are essential for characterizing complexes in solution. UV-Visible (UV-Vis) absorption spectroscopy is a primary tool for studying ruthenium ammine complexes. The electronic spectra of these complexes are characterized by absorption bands that arise from electronic transitions. For ruthenium(II) and ruthenium(III) complexes, these often include metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) bands. cmu.eduresearchgate.net

Studies on the stability of ruthenium complexes in aqueous solution often use UV-Vis spectrophotometry to monitor changes over time, such as ligand exchange or hydrolysis, where a coordinated ligand is replaced by a water molecule. nih.govjaea.go.jp For chloropentaammineruthenium(III) chloride, dissolving the complex leads to various aquated species, and the resulting spectral changes can be used to study the solution equilibria. jaea.go.jp Techniques such as ¹H NMR spectroscopy can also be employed to monitor the stability of the complex in solution, providing information about the ligand environment around the metal center. mdpi.com

X-ray Crystallography Studies of Chloropentaammineruthenium(II) and Related Ammine Complexes

Ligand Field Theory and Electronic Structure Correlation

Ligand Field Theory (LFT) provides a powerful model for understanding the electronic structure and properties of transition metal complexes. It describes the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. uni-siegen.de For an octahedral complex such as a ruthenium(II) ammine, the six ligands are positioned along the x, y, and z axes, causing the five degenerate d-orbitals of the free metal ion to split into two distinct energy levels. libretexts.org

The two d-orbitals that point directly at the ligands (dₓ²-y² and d₂²), known as the e₉ set, experience greater electrostatic repulsion and are raised in energy. The three orbitals that lie between the axes (dxy, dxz, dyz), known as the t₂g set, are pointed away from the ligands, experience less repulsion, and are stabilized at a lower energy level. uni-siegen.de

The energy separation between the t₂g and e₉ sets is termed the ligand field splitting parameter (Δₒ for octahedral complexes). libretexts.org The magnitude of Δₒ is determined by the metal ion's identity, oxidation state, and the nature of the ligands, as organized in the spectrochemical series. uni-siegen.de

Ruthenium(II) is a 4d⁶ transition metal ion. In an octahedral ligand field, the six d-electrons must be distributed between the lower-energy t₂g and higher-energy e₉ orbitals. The specific configuration depends on the balance between Δₒ and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital.

High-Spin Configuration: If Δₒ < P, electrons will occupy the higher-energy e₉ orbitals before pairing in the t₂g orbitals, leading to a t₂g⁴e₉² configuration with a maximum number of unpaired electrons.

Low-Spin Configuration: If Δₒ > P, it is more energetically favorable for electrons to pair in the lower t₂g orbitals before occupying the e₉ set. This results in a t₂g⁶e₉⁰ configuration. libretexts.org

Ruthenium is a second-row transition metal, which generally leads to larger Δₒ values compared to its first-row counterparts. uni-siegen.de Furthermore, ammine (NH₃) is a relatively strong-field ligand. The combination of a 4d metal center and strong-field ligands results in a large ligand field splitting energy (Δₒ) that is significantly greater than the spin-pairing energy. Consequently, octahedral ruthenium(II) ammine complexes are invariably low-spin, adopting a diamagnetic t₂g⁶ electronic configuration.

Stereochemical Considerations in Pentaammineruthenium(II) Frameworks

Isomers are compounds that share the same chemical formula but have different arrangements of atoms. libretexts.org While the specific complex [Ru(NH₃)₅Cl]²⁺, with its [MA₅B] structure, is too symmetrical to exhibit geometric (cis/trans) isomerism, the broader family of pentaammineruthenium complexes provides excellent examples of other forms of isomerism. youtube.com

Geometric Isomerism: This type of isomerism would be possible if the complex had a formula of [MA₄B₂] or [MA₃B₃]. For example, in a hypothetical [Ru(NH₃)₄Cl₂] complex, the two chloride ligands could be positioned adjacent to each other (cis isomer) or opposite each other (trans isomer), leading to distinct chemical and physical properties. libretexts.org

Linkage Isomerism: This occurs when a ligand can bind to the metal center through two different donor atoms. A classic example within the pentaammineruthenium framework involves the nitrite (B80452) ligand (NO₂⁻). The complex with the formula [Ru(NH₃)₅(NO₂)]Cl can exist as two distinct linkage isomers:

Nitro isomer: [Ru(NH₃)₅(NO₂)]²⁺, where the nitrite ligand is bound through the nitrogen atom.

Nitrito isomer: [Ru(NH₃)₅(ONO)]²⁺, where the ligand is bound through one of the oxygen atoms. chegg.com

Ionization Isomerism: This arises when the counter-ion in a coordination salt can itself act as a ligand, leading to an exchange between the counter-ion and a ligand in the coordination sphere. For example, a pentaamminechloro ruthenium(II) salt with a bromide counter-ion, [Ru(NH₃)₅Cl]Br, would be an ionization isomer of pentaamminebromo ruthenium(II) chloride, [Ru(NH₃)₅Br]Cl. These isomers would yield different ions in solution. libretexts.org

Coordination Isomerism: This form of isomerism occurs in salts where both the cation and the anion are complex ions. It involves the exchange of ligands between the cationic and anionic coordination spheres. An example would be the pair [Co(NH₃)₆][Cr(CN)₆] and [Cr(NH₃)₆][Co(CN)₆]. libretexts.org

Table 3: Types of Isomerism in Pentaammine-type Frameworks

| Isomerism Type | Condition / Example Formula | Example Pair |

| Geometric | [MA₄B₂] | cis-[Ru(NH₃)₄Cl₂] vs. trans-[Ru(NH₃)₄Cl₂] |

| Linkage | Ligand with multiple donor atoms | [Ru(NH₃)₅(NO₂)]²⁺ vs. [Ru(NH₃)₅(ONO)]²⁺ chegg.com |

| Ionization | Exchange of ligand and counter-ion | [Ru(NH₃)₅Cl]Br vs. [Ru(NH₃)₅Br]Cl |

Reactivity and Mechanistic Investigations

Ligand Substitution Reactions of Chloropentaammineruthenium(II)

Ligand substitution reactions in octahedral complexes like chloropentaammineruthenium(II) are fundamental to coordination chemistry. wikipedia.org The replacement of the chloride ligand by a solvent molecule (solvation) or other nucleophiles is a key aspect of its reactivity.

The aquation of chloropentaammineruthenium(II) is a process where a water molecule from the bulk solvent replaces the chloride ligand in the coordination sphere. This reaction is a cornerstone for understanding the intrinsic reactivity of the complex.

The general equation for the aquation reaction is:

[Ru(NH3)5Cl]+ + H2O ⇌ [Ru(NH3)5(H2O)]2+ + Cl-

The thermodynamic parameters for this equilibrium are essential for understanding the stability of the chloro and aqua complexes. For the analogous Co(III) and Cr(III) ammine complexes, the volumes of activation for aquation have been measured and used to infer mechanistic pathways. researchgate.net

Table 1: Activation Parameters for the Aquation of Hexachlororuthenate(III) core.ac.uk

| Parameter | Value |

| kaq at 25°C | 52.1 (±3.7) x 10-3 s-1 |

| Ea | 90.1 (±1.2) kJ mol-1 |

| ΔH‡ | 87.7 (±1.2) kJ mol-1 |

| ΔS‡ | 24.7 (±4.3) J K-1 mol-1 |

The chloride ligand in chloropentaammineruthenium(II) can be replaced by a variety of other ligands, including nitrogenous bases like pyridine (B92270) and hydrazine (B178648). The kinetics of these substitution reactions provide insights into the nucleophilicity of the incoming ligand and the mechanism of the reaction.

For substitution reactions in square planar platinum(II) complexes, the rate of displacement of chloride by pyridine has been extensively studied. rsc.org While the geometry is different, the principles of nucleophilic substitution are relevant. In octahedral complexes, the rate of substitution can be influenced by the concentration of the incoming ligand, which would suggest an associative character to the mechanism. wikipedia.orgyoutube.com

The reaction with hydrazine is also a substitution process. Kinetic studies on the reactions of hydrazines with various electrophiles have been conducted, though specific data for the substitution on chloropentaammineruthenium(II) is not detailed in the provided search results. nih.govrsc.orgrsc.org The rate of these reactions would be expected to depend on the nucleophilicity of the hydrazine and the reaction conditions.

The solvent plays a critical role in ligand substitution reactions, not only as a potential incoming ligand but also by influencing the stability of the reactants, transition state, and products. The polarity and coordinating ability of the solvent can significantly affect the rates and even the mechanism of ligand exchange. ionicviper.orgrsc.org

For associative mechanisms, a polar solvent can stabilize the charged intermediates, potentially increasing the reaction rate. libretexts.org Conversely, in a dissociative mechanism, the solvent's ability to solvate the leaving group is a crucial factor. tamu.edu Studies on ruthenium(II) ammine complexes have shown that the solvent can influence the electronic spectra, indicating a strong interaction between the complex and the solvent molecules. rsc.org This interaction is likely to have a significant impact on the kinetics of ligand substitution. In the absence of specific studies on chloropentaammineruthenium(II), analogies can be drawn from other similar complexes where solvent effects have been systematically investigated. nih.gov

Mechanistic Pathways of Substitution

The mechanism of ligand substitution in octahedral complexes can be broadly classified as dissociative (D), associative (A), or interchange (I). The interchange mechanism is further divided into associative interchange (Ia) and dissociative interchange (Id). wikipedia.orglibretexts.orgresearchgate.net

A dissociative mechanism involves the initial breaking of the metal-ligand bond to form a five-coordinate intermediate, which then rapidly reacts with the incoming ligand. wikipedia.orgcsbsju.edulibretexts.org

[Ru(NH3)5Cl]+ → [Ru(NH3)5]2+ + Cl- (slow) [Ru(NH3)5]2+ + Y- → [Ru(NH3)5Y]+ (fast)

The rate-determining step is the dissociation of the chloride ion, and therefore the rate of the reaction is expected to be independent of the nature and concentration of the incoming ligand. A key characteristic of a dissociative mechanism is a positive entropy of activation (ΔS‡), indicating an increase in disorder in the transition state as the leaving group departs. wikipedia.org The detection or trapping of the five-coordinate intermediate, [Ru(NH3)5]2+, would be strong evidence for a D mechanism. For many octahedral complexes, particularly those that are coordinatively saturated, a dissociative pathway is often favored. wikipedia.org

An associative mechanism involves the initial formation of a bond with the incoming ligand to form a seven-coordinate intermediate, followed by the departure of the leaving group. wikipedia.orglibretexts.org

[Ru(NH3)5Cl]+ + Y- → [Ru(NH3)5ClY] (slow) [Ru(NH3)5ClY] → [Ru(NH3)5Y]+ + Cl- (fast)

In this case, the rate of reaction would be dependent on the concentration and nucleophilicity of the incoming ligand. Associative mechanisms are often characterized by a negative entropy of activation. wikipedia.org

The interchange (I) mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without the formation of a distinct intermediate. libretexts.orgresearchgate.net If the bond-making to the incoming ligand is more important in the transition state, the mechanism is termed associative interchange (Ia). If bond-breaking of the leaving group is more advanced, it is a dissociative interchange (Id) mechanism. researchgate.net For many octahedral complexes, the substitution reactions are best described by an interchange mechanism. wikipedia.org Computational studies on similar Ru(II) arene complexes suggest that aquation proceeds via a concerted interchange pathway. nih.gov The volume of activation (ΔV‡) can be a powerful tool to distinguish between these mechanisms. A positive ΔV‡ is indicative of a dissociative process, while a negative ΔV‡ suggests an associative pathway. researchgate.net

Hydrolysis and Decomposition Dynamics

The hydrolysis of the [Ru(NH₃)₅Cl]⁺ ion, involving the replacement of the chloride ligand by a water molecule, is a key reaction pathway. The kinetics of this process have been investigated, particularly under acidic conditions. In an aqueous 0.30 M methanesulfonate (B1217627) electrolyte at pH 2.0 and 25 °C, the hydrolysis of the chloride ligand from the ruthenium(II) product follows first-order kinetics. researchgate.net The rate constant for this aquation reaction was determined using cyclic voltammetry. researchgate.net

While extensive studies exist for the base hydrolysis of analogous complexes of other metals like cobalt(III), specific kinetic data for the base hydrolysis of chloropentaammineruthenium(II) are less commonly detailed in foundational literature. rsc.org However, studies on related ruthenium complexes have shown that hydrolysis rates can increase with rising pH. emich.edu

Below is a table summarizing the reported kinetic data for the acid hydrolysis of the [Ru(NH₃)₅Cl]⁺ complex.

| Parameter | Value | Conditions | Source |

| Reaction Type | Acid Hydrolysis (Aquation) | researchgate.net | |

| Kinetic Order | First-Order | researchgate.net | |

| Rate Constant (k) | 17 s⁻¹ | 25 °C, 0.30 M methane (B114726) sulfonate electrolyte, pH 2.0 | researchgate.net |

This interactive table provides kinetic parameters for the hydrolysis of the complex.

The primary pathway for the hydrolysis of chloropentaammineruthenium(II) in aqueous solution is a direct substitution reaction known as aquation. researchgate.net In this process, the chloride ligand in the inner coordination sphere is replaced by a molecule of water from the surrounding solvent. researchgate.net

[Ru(NH₃)₅Cl]⁺ + H₂O → [Ru(NH₃)₅(H₂O)]²⁺ + Cl⁻

This reaction involves the cleavage of the Ruthenium-Chloride bond and the formation of a new Ruthenium-Oxygen bond. Investigations into the electrochemical behavior of the corresponding ruthenium(III) species have shown that its one-electron reduction is promptly followed by the hydrolysis of the resulting ruthenium(II) product, confirming this aquation pathway. researchgate.net Studies of similar ruthenium(II) ammine complexes suggest that such hydrolysis reactions often proceed through a dissociative mechanism, likely involving a square-pyramidal intermediate. rsc.org This pathway is consistent with the general behavior observed in related ruthenium(II) systems where a ligand is replaced by a water molecule. emich.edu

The initial and most significant degradation mechanism for chloropentaammineruthenium(II) chloride in various aqueous media is the hydrolysis of the chloride ligand, as detailed previously. researchgate.net The rate of this aquation, with a first-order rate constant of 17 s⁻¹ in an acidic medium at 25 °C, indicates that the complex degrades relatively quickly upon dissolution in water. researchgate.net This initial step yields the aquapentaammineruthenium(II) ion, [Ru(NH₃)₅(H₂O)]²⁺. researchgate.net

Following this primary degradation step, further decomposition can occur, although typically at a slower rate. In some related ruthenium complexes, such as certain Ru(II) arene species, hydrolysis of chloro ligands can be followed by the loss of other ligands from the coordination sphere over time. nih.gov For the aquapentaammineruthenium(II) ion, advanced hydrolysis or aging in solution, particularly under certain pH conditions, can potentially lead to the formation of polynuclear oxo-bridged or hydroxo-bridged ruthenium species. sci-hub.se This represents a more advanced stage of degradation beyond the initial ligand substitution. Therefore, the principal degradation pathway in aqueous media is the rapid loss of the chloride ligand to form the more stable aqua complex. researchgate.net

Electrochemical Behavior and Redox Processes

Formal Redox Potentials of the Ru(III)/Ru(II) Couple in Ammine Systems

The formal reduction potential (E°') of the [Ru(NH₃)₅Cl]²⁺/[Ru(NH₃)₅Cl]⁺ couple is a key parameter characterizing its electron transfer thermodynamics. Formal potentials for a range of ruthenium-ammine complexes have been determined using techniques such as cyclic voltammetry. researchgate.netacs.org For pentaammineruthenium(III) complexes with various ligands, these potentials are sensitive to the nature of the sixth ligand. For instance, the formal reduction potentials for the pentaammineruthenium(III)/(II) couples with amine, imine, and nitrile ligands have been reported as 0.120 V, 0.320 V, and 0.510 V, respectively. researchgate.net The specific value for the chloro complex is established within this context of related ammine systems. researchgate.netacs.org

| Ligand (L) | Formal Reduction Potential (E°' vs. NHE) |

|---|---|

| Benzylamine | 0.120 V |

| Imine intermediate | 0.320 V |

| Nitrile product | 0.510 V |

Cyclic Voltammetry Studies of Electron Transfer and Coupled Chemical Reactions

Cyclic voltammetry is a powerful technique used to probe the electrochemical behavior of ruthenium complexes, revealing the mechanisms of electron transfer and any coupled chemical reactions. researchgate.netrsc.orgiorodeo.com

Cyclic voltammetry of [Ru(NH₃)₅Cl]²⁺ in aqueous solution typically shows a well-defined, quasi-reversible wave corresponding to a one-electron reduction to [Ru(NH₃)₅Cl]⁺. acs.orgrsc.org The process involves the transfer of a single electron to the ruthenium center, changing its oxidation state from +3 to +2. The characteristics of the voltammetric wave, such as the peak separation (ΔEp), provide information about the kinetics of this electron transfer process. For many ruthenium ammine complexes, this reduction is a straightforward process, allowing for clear electrochemical characterization. researchgate.netiorodeo.com

Following the one-electron reduction of the Ru(III) center, the resulting Ru(II) complex, chloropentaammineruthenium(II), can undergo subsequent chemical reactions. A key reaction is the hydrolysis, or aquation, of the chloride ligand, where a water molecule from the solvent displaces the chloride ion from the coordination sphere.

[Ru(NH₃)₅Cl]⁺ + H₂O → [Ru(NH₃)₅(H₂O)]²⁺ + Cl⁻

The lability of the Ru(II) center is significantly greater than that of the Ru(III) center. libretexts.org This increased lability means that ligand substitution reactions, such as the loss of the chloride ligand, are much faster for the reduced complex. The rate of hydrolysis for Ru(II) chloro complexes can be quite rapid. nih.gov This chemical step following the electron transfer (an EC mechanism) can be observed in cyclic voltammetry experiments, often by changes in the voltammogram shape at different scan rates.

Advanced Spectroscopic Characterization and Theoretical Interpretations

Vibrational Spectroscopy (Infrared) for Ligand Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for probing the bonding within [Ru(NH₃)₅Cl]Cl by analyzing the vibrational frequencies of its constituent parts. The IR spectrum of this complex displays characteristic bands corresponding to the vibrations of the ammine (NH₃) ligands and the ruthenium-ligand bonds. cdnsciencepub.com

Key vibrational modes and their typical frequency ranges provide insight into the structure and bonding:

N-H Stretching: These vibrations appear in the high-frequency region of the spectrum.

NH₃ Degenerate Deformation: This mode is sensitive to the nature of the complex.

NH₃ Symmetric Deformation ("Umbrella" mode): This vibration is also characteristic of the coordinated ammine group.

Ru-N Stretching: These vibrations occur in the far-IR region and are a direct probe of the strength of the ruthenium-ammine bond.

Ru-Cl Stretching: This vibration is a direct indicator of the Ru-Cl bond strength.

A detailed study of halopentaammineruthenium(III) complexes, including [Ru(NH₃)₅Cl]Cl₂, has provided specific assignments for the low-frequency modes. While the oxidation state is different, the vibrational principles are similar. For [Ru(NH₃)₅Cl]Cl₂, a strong, sharp band at 301 cm⁻¹ is assigned to the Ru-Cl stretching vibration. cdnsciencepub.com Bands attributable to Ru-N stretching vibrations were assigned in the 440-490 cm⁻¹ range. cdnsciencepub.com The positions of these bands reflect the covalent character and strength of the metal-ligand bonds.

| Vibration Mode | Typical Frequency (cm⁻¹) | Significance |

| NH₃ Deformations | 1300 - 1650 | Confirms coordination of ammine ligands. |

| NH₃ Rocking | ~770 | Sensitive to changes in the coordination sphere. |

| Ru-N Stretching | 440 - 490 | Directly probes the Ru-NH₃ bond strength. |

| Ru-Cl Stretching | ~301 | Directly probes the Ru-Cl bond strength. |

Data based on assignments for the analogous Ru(III) complex, [Ru(NH₃)₅Cl]Cl₂. cdnsciencepub.com

X-ray Spectroscopic Techniques (e.g., RIXS) for Bonding Characterization

Resonant Inelastic X-ray Scattering (RIXS) has emerged as a powerful technique for investigating the electronic structure of transition metal complexes, providing information that is often inaccessible with conventional UV-Vis spectroscopy. rsc.orgrsc.org In a RIXS experiment, a core electron is excited to an unoccupied orbital by a high-energy X-ray photon, and the subsequent decay of this highly excited state is monitored. aps.org The energy difference between the incident and emitted photons corresponds to the energy of valence electronic excitations such as d-d (metal-centered, MC), MLCT, and ligand-centered (LC) transitions. rsc.orgrsc.org

For ruthenium complexes, Ru L-edge RIXS (specifically 2p4d RIXS) is used to probe the 4d valence orbitals. rsc.orgrsc.org This technique is particularly valuable because it can uniquely identify and quantify the energy of MC states, which are often weak and obscured in optical absorption spectra. rsc.org By tuning the incident X-ray energy to different absorption features, RIXS can selectively probe different types of final states, allowing for the direct extraction of ligand-field splitting energies and detailed information on metal-ligand covalency. rsc.orgrsc.org Studies on a series of Ru(II) and Ru(III) complexes, including the related [Ru(NH₃)₅Cl]²⁺, have demonstrated the capability of RIXS to characterize the ground and excited valence states, which is crucial for understanding their photochemical properties. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Studies in Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of complexes in solution. For the diamagnetic d⁶ Ru(II) center in [Ru(NH₃)₅Cl]⁺, ¹H NMR spectroscopy can be used to probe the environment of the ammine protons. The chemical shift of the ammine protons is sensitive to factors such as the nature of the other ligands in the coordination sphere and interactions with the solvent. nih.gov

In diamagnetic complexes, the coordination of NH₃ to a metal cation typically leads to a downfield shift of the proton resonance compared to free ammonia. This is due to the electron-withdrawing effect of the metal center, which deshields the protons. The protons of the ammine ligand trans to the chloride are in a different chemical environment than the protons of the four equatorial ammine ligands, which should result in two distinct resonances in the ¹H NMR spectrum, with an integration ratio of 3:12 (or 1:4 if considering protons on a per-ligand basis).

Computational Chemistry and Quantum Mechanical Insights

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to explore the molecular and electronic structure of ruthenium complexes. rsc.orgresearchgate.net

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. For the chloropentaammineruthenium(II) cation, [Ru(NH3)5Cl]+, a geometry optimization is performed to find the minimum energy structure. This process computationally determines bond lengths and angles. For a typical hexacoordinate Ru(II) complex, a distorted octahedral geometry is expected. DFT calculations can precisely predict parameters such as the Ru-Cl and Ru-N bond lengths, as well as the various N-Ru-N and N-Ru-Cl bond angles. These theoretical values can then be compared with experimental data obtained from X-ray crystallography, if available, to validate the chosen computational model (functional and basis set). scirp.org

Once the optimized geometry is obtained, vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes and their corresponding frequencies can be compared directly with experimental infrared (IR) and Raman spectra. Such comparisons help in the assignment of spectral bands to specific molecular motions, such as Ru-Cl stretching, Ru-N stretching, and NH3 rocking modes. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure corresponds to a true energy minimum. scirp.org

Table 1: Representative Predicted Structural Parameters for [Ru(NH3)5Cl]+ from DFT Calculations This table contains hypothetical but realistic data for illustrative purposes.

| Parameter | Predicted Value |

|---|---|

| Ru-Cl Bond Length | 2.43 Å |

| Ru-N (trans to Cl) Bond Length | 2.22 Å |

| Ru-N (cis to Cl) Bond Length (avg.) | 2.15 Å |

| Cl-Ru-N (trans) Bond Angle | 180.0° |

| Cl-Ru-N (cis) Bond Angle (avg.) | 90.0° |

| N(cis)-Ru-N(cis) Bond Angle (avg.) | 90.0° |

| N(cis)-Ru-N(trans) Bond Angle (avg.) | 90.0° |

DFT calculations provide a detailed picture of the electronic structure. The distribution of electron density reveals the nature of the chemical bonds within the complex. For instance, the analysis can quantify the degree of covalent character in the Ru-Cl and Ru-N bonds.

Of particular importance is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For a d6 Ru(II) complex like [Ru(NH3)5Cl]+, the HOMO is typically metal-centered, derived from the ruthenium t2g orbitals. The LUMO can be metal-centered (eg orbitals) or ligand-centered, depending on the specific ligands. In this case, it is expected to be primarily of metal-based eg character.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic stability and reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. Furthermore, the energies and compositions of these orbitals are essential for understanding the electronic absorption spectra (UV-Vis), as the lowest energy electronic transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. rsc.org

Table 2: Illustrative Frontier Orbital Composition for [Ru(NH3)5Cl]+ This table contains hypothetical but realistic data for illustrative purposes.

| Orbital | Energy (eV) | Primary Character | Contributing Atomic Orbitals |

|---|---|---|---|

| LUMO+1 | -2.1 | Metal-based (eg) | Ru (dz2) |

| LUMO | -2.5 | Metal-based (eg) | Ru (dx2-y2) |

| HOMO | -7.8 | Metal-based (t2g) | Ru (dxy, dxz, dyz) |

| HOMO-1 | -8.1 | Ligand-based (p) | Cl (p) |

Ab Initio and Hybrid QM/MM Methods for Reactivity and Mechanism Elucidation

To study chemical reactions, such as ligand exchange or electron transfer, more sophisticated computational methods are often required.

Ligand exchange is a fundamental reaction for coordination complexes. For chloropentaammineruthenium(II), this could involve the substitution of the chloride ligand or one of the ammine ligands by a solvent molecule, such as water. nih.govmdpi.comrsc.org The mechanism of such a reaction can be investigated by mapping out the potential energy surface (PES) along a chosen reaction coordinate.

A PES scan involves systematically changing a specific geometric parameter, such as the Ru-Cl bond distance, and optimizing the rest of the molecular geometry at each step. This process allows for the identification of transition states (energy maxima on the reaction path) and intermediates (local energy minima). The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate. Such calculations can help distinguish between associative, dissociative, or interchange mechanisms for ligand substitution. nih.gov

Reactions of ionic species like [Ru(NH3)5Cl]+ are profoundly influenced by the solvent. Computational models must account for these solvation effects. There are two main approaches:

Implicit Solvent Models: The solvent is represented as a continuous medium with a specific dielectric constant. This method, often called the Polarizable Continuum Model (PCM), is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models: Individual solvent molecules are included in the calculation. This approach is much more computationally demanding but provides a more realistic description, as it can model specific solute-solvent interactions like hydrogen bonding between the ammine ligands and water molecules, or the chloride ligand and water. rsc.org

For a detailed understanding of reaction mechanisms, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. In this method, the reactive center (the ruthenium complex) is treated with a high-level quantum mechanical method (like DFT or ab initio methods), while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. This allows for the simulation of a solvated system while maintaining a high level of accuracy for the reacting species.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models are invaluable for interpreting and predicting spectroscopic data. As mentioned, vibrational frequency calculations can predict IR and Raman spectra.

Beyond vibrational spectroscopy, Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption (UV-Vis) spectrum. researchgate.netrsc.orgresearchgate.net TD-DFT calculates the energies of electronic excitations from the ground state to various excited states. For [Ru(NH3)5Cl]+, these calculations can predict the energies and intensities of the d-d transitions (ligand field transitions) and charge-transfer transitions (e.g., metal-to-ligand charge transfer, MLCT). acs.org The results can be used to assign the bands observed in the experimental UV-Vis spectrum, providing a detailed understanding of the electronic structure and how it is perturbed by light absorption. rsc.orgresearchgate.net

Applications in Catalysis and Electron Transfer Chemistry

Role of Chloropentaammineruthenium(II) in Fundamental Electron Transfer Investigations

Chloropentaammineruthenium(II) chloride and its derivatives have been instrumental in advancing the understanding of fundamental electron transfer (ET) processes. The well-defined octahedral geometry and the distinct redox properties of the ruthenium center, which can readily cycle between the +2 and +3 oxidation states, make these complexes excellent models for studying the intricate mechanisms of electron movement. The ammine ligands are relatively inert to substitution, which allows for the systematic modification of the sixth ligand (in this case, chloride) to tune the electronic properties of the complex. This tunability is crucial for investigating the factors that govern the rates and efficiencies of electron transfer reactions.

These ruthenium complexes have been pivotal in both outer-sphere and inner-sphere electron transfer studies. In outer-sphere ET, the coordination spheres of the reactants remain intact, and the electron "hops" from the reductant to the oxidant. The stable and well-characterized nature of chloropentaammineruthenium(II) allows for precise measurements of ET rates and the validation of theoretical models, such as the Marcus theory. In inner-sphere ET, a bridging ligand connects the two metal centers, facilitating the electron transfer. The chloride ligand in chloropentaammineruthenium(II) can act as such a bridge, allowing for detailed kinetic studies of this mechanism.

The unique photophysical and electrochemical properties of ruthenium complexes, including derivatives of chloropentaammineruthenium(II), have made them invaluable tools for investigating charge transport (CT) in biological macromolecules like DNA. nih.gov The ability of these complexes to intercalate into or bind to the DNA double helix, coupled with their capacity to initiate and accept electrons upon photoexcitation, allows them to act as molecular probes for DNA-mediated charge transport. nih.gov

Upon photoexcitation, a ruthenium(II) complex can inject an electron into the DNA base pair stack, creating a "hole" or a radical cation. This charge can then migrate through the DNA duplex over long distances. nih.gov The efficiency and mechanism of this charge transport are highly sensitive to the integrity of the DNA base stacking. nih.gov Perturbations such as base mismatches, lesions, or the binding of proteins can disrupt the π-stacking of the bases and consequently inhibit charge transport. nih.govnih.gov By monitoring the quenching of the ruthenium complex's luminescence or by detecting the products of charge trapping at specific sites, researchers can gain insights into the dynamics of DNA charge transport and its role in biological processes like DNA repair and damage detection.

For instance, studies have utilized ruthenium intercalators to investigate the distance dependence of charge transport and the effects of intervening DNA sequence and structure on the efficiency of the process. The electrochemical properties of these complexes are also harnessed in the development of DNA-based sensors. nih.gov

| Parameter | Observation in DNA Charge Transport Studies | Significance |

| Charge Donor/Acceptor | Ruthenium(II)/(III) complexes | Act as photo-injectors and acceptors of electrons to and from the DNA π-stack. |

| CT Distance | Can occur over tens of base pairs. | Demonstrates the ability of DNA to act as a molecular wire. |

| CT Sensitivity | Highly sensitive to DNA base stacking integrity. | Allows for the detection of DNA damage, mismatches, and protein binding. |

| Probing Technique | Luminescence quenching, product analysis. | Provides quantitative data on the efficiency and mechanism of charge transport. |

Catalytic Activity of Ruthenium(II) Ammine Complexes (General Context)

Ruthenium(II) ammine complexes are a versatile class of catalysts that have found applications in a wide range of organic transformations. nih.govacs.orgarabjchem.org The catalytic activity of these complexes stems from the ability of the ruthenium center to access multiple oxidation states, its capacity to coordinate with a variety of substrates, and the potential to be fine-tuned through ligand modification. arabjchem.org While this compound itself is primarily recognized for its role in fundamental electron transfer studies, the broader family of ruthenium(II) ammine and related complexes exhibits significant catalytic prowess.

Ruthenium(II) complexes are highly effective catalysts for the activation and functionalization of otherwise inert C-H bonds. mdpi.comresearchgate.netscilit.comscispace.com This area of catalysis is of great importance as it offers a more atom- and step-economical approach to the synthesis of complex organic molecules. scispace.com Chelation-assisted C-H functionalization, where a directing group on the substrate coordinates to the ruthenium center and positions a specific C-H bond for activation, has proven to be a particularly powerful strategy. researchgate.net Ruthenium(II) ammine and related complexes can catalyze a variety of C-H functionalization reactions, including arylation, alkenylation, and alkylation. mdpi.com

| Reaction Type | Substrate | Ruthenium(II) Catalyst Feature | Product |

| C-H Arylation | Arenes with directing groups | Lewis acidity, redox activity | Biaryls |

| C-H Alkenylation | Aromatic and heteroaromatic compounds | Coordination of olefin, C-H cleavage | Alkenylated arenes |

| C-H Alkylation | Ketones, amines | Formation of active Ru-hydride species | α- or β-alkylated products |

Ruthenium-based catalysts have revolutionized the field of olefin metathesis, a powerful carbon-carbon bond-forming reaction with broad applications in polymer chemistry and organic synthesis. While the most famous catalysts for this transformation are ruthenium alkylidene complexes (e.g., Grubbs' catalysts), the fundamental principles of ruthenium(II) coordination chemistry are central to their function. acs.orgnih.govresearchgate.netresearchgate.net Ruthenium(II) ammine complexes, although not the primary catalysts for metathesis, contribute to the understanding of ligand effects and reaction mechanisms. The development of well-defined ruthenium(II) olefin complexes was a crucial step towards the creation of highly active and selective metathesis catalysts. nih.gov The functional group tolerance of ruthenium catalysts is a key advantage, allowing for their use in complex molecular settings. nih.gov

Ruthenium(II) complexes, including ammine derivatives, play a significant role in electrocatalysis and photocatalysis, particularly in the context of solar energy conversion. nih.govacs.org Their ability to absorb light in the visible spectrum, their long-lived excited states, and their tunable redox potentials make them excellent photosensitizers. acs.org In photocatalytic systems, a ruthenium(II) complex can absorb a photon, leading to an excited state that can then participate in electron transfer reactions, initiating a catalytic cycle. These properties are harnessed in applications such as water splitting (hydrogen and oxygen production), carbon dioxide reduction, and the development of dye-sensitized solar cells. Ruthenium(II) polypyridine complexes are particularly prominent in this field, but the fundamental principles of their electronic structure and reactivity are shared with simpler ammine complexes. acs.org

Ruthenium(II) complexes are effective catalysts for hydride transfer reactions, which are fundamental to many hydrogenation and dehydrogenation processes. nih.gov These reactions are crucial in organic synthesis for the reduction of carbonyl compounds, imines, and other unsaturated functional groups. Ruthenium(II) ammine and related complexes can activate sources of hydride, such as isopropanol or formic acid, and transfer it to a substrate. nih.gov The mechanism often involves the formation of a ruthenium-hydride intermediate. The catalytic efficiency can be influenced by the ligand environment around the ruthenium center. For example, the presence of certain ligands can labilize the metal center, facilitating the coordination of the hydride source and the substrate. nih.gov

| Reaction | Hydride Source | Key Intermediate | Product |

| Transfer Hydrogenation of Ketones | Isopropanol | Ruthenium(II)-hydride | Secondary Alcohol |

| Reduction of NAD+ | Sodium Formate | [RuII(L)(H⁻)]+ | 1,4-NADH |

| Dehydrogenation of Alcohols | - | Ruthenium(II)-hydride | Aldehyde or Ketone |

Design Principles for Ruthenium(II) Catalysts Based on Ligand Design and Electronic Properties

The catalytic efficacy of Ruthenium(II) complexes is profoundly influenced by the nature of the ligands coordinated to the metal center. The design of effective Ru(II) catalysts hinges on the strategic manipulation of ligand properties to control the electronic environment and steric accessibility of the ruthenium atom. This, in turn, dictates the catalyst's activity, selectivity, and stability. Simple coordination compounds like this compound serve as foundational precursors, where the ammine and chloride ligands can be systematically replaced by more sophisticated ligands to tailor the complex for specific catalytic applications in areas such as electron transfer and catalysis. The key design principles revolve around the interplay of ligand-induced electronic effects and steric factors.

Electronic Effects of Ligands

The electronic properties of a ligand directly modulate the electron density at the Ruthenium(II) center, which is crucial for its catalytic function. Ligands can be broadly classified as electron-donating or electron-withdrawing, and this characteristic significantly impacts the redox potential of the Ru(II)/Ru(III) couple and the reactivity of key intermediates in a catalytic cycle.

Electron-donating ligands increase the electron density on the ruthenium atom. This enhanced electron density can facilitate oxidative addition steps in a catalytic cycle and stabilize higher oxidation states of ruthenium. Conversely, electron-withdrawing ligands decrease the electron density at the metal center, making the complex more electrophilic. This can enhance its reactivity towards nucleophiles and facilitate reductive elimination steps. For instance, in reactions like ethylene hydrophenylation, Ru(II) catalyst precursors with strongly electron-withdrawing ligands like carbon monoxide (CO) have shown increased catalyst longevity.

The electronic influence of substituents on a ligand can be quantified and correlated with catalytic activity, often through Hammett correlations. These correlations relate the reaction rates or equilibrium constants of a series of reactions to the electronic properties of substituents on the ligands. A study on mononuclear Ru complexes with redox-active ligands for water oxidation demonstrated a clear correlation between the redox potentials of the complexes and the Hammett substituent constants (σpara) of groups on the ligand. cczu.edu.cn This relationship highlights how the electronic nature of the ligand can be fine-tuned to modulate the energy levels of the metal orbitals and the reactivity of crucial intermediates like Ru(IV)=O. cczu.edu.cn

The table below illustrates the effect of different substituents on the redox potentials of a series of Ruthenium(III) complexes, demonstrating the systematic electronic tuning possible through ligand design.

Table 1: Effect of Ligand Substituents on the Redox Potentials of Ruthenium Complexes

Data sourced from a study on ruthenium-catalyzed water oxidation, with potentials measured vs. Fc+/0 in propylene carbonate. cczu.edu.cn

| Complex | Substituent (R) | Hammett Constant (σpara) | E (RuIII-OH / RuII-OH2) (V) | E (RuIV=O / RuIII-OH) (V) | E (L+•RuIV=O / LRuIV=O) (V) |

|---|---|---|---|---|---|

| 3a | OMe | -0.27 | -0.30 | 0.44 | 0.60 |

| 3b | Me | -0.17 | -0.27 | 0.56 | 0.80 |

| 3c | H | 0.00 | -0.23 | 0.63 | 0.90 |

| 3d | F | 0.06 | -0.22 | 0.64 | 0.88 |

| 3e | CF3 | 0.54 | -0.16 | 0.78 | 1.07 |

Steric Effects of Ligands

The size and three-dimensional arrangement of ligands, known as steric effects, play a critical role in catalyst design. Steric bulk can influence the coordination number of the complex, the stability of intermediates, and the selectivity of the catalytic reaction.

Large, bulky ligands can create a specific coordination environment around the ruthenium center that may prevent catalyst deactivation pathways, such as dimerization. They can also control the access of substrates to the catalytic site, leading to enhanced selectivity. For example, in olefin metathesis, the steric bulk of N-heterocyclic carbene (NHC) ligands is a key factor in determining the catalyst's activity and selectivity. Reducing the steric bulk of the NHC ligand can circumvent limitations in the formation of sterically hindered olefins.

The steric properties of phosphine ligands are often quantified by the Tolman cone angle. This parameter provides a measure of the steric bulk of a phosphine ligand, and it has been widely used to correlate ligand size with catalytic performance. A larger cone angle generally indicates greater steric hindrance. The interplay between steric and electronic effects is crucial; for instance, a bulky, electron-donating phosphine might be ideal for a specific catalytic transformation by promoting both stability and the desired electronic environment at the metal center.

The following table presents the Tolman cone angles and electronic parameters for several common phosphine ligands, illustrating the range of steric and electronic properties that can be accessed.

Table 2: Tolman Parameters for Common Phosphine Ligands

This table provides a summary of widely accepted Tolman parameters used in catalyst design.

| Phosphine Ligand | Abbreviation | Cone Angle (θ) in degrees | Electronic Parameter (ν) in cm-1 |

|---|---|---|---|

| Phosphine | PH3 | 87 | 2055 |

| Trimethylphosphine | PMe3 | 118 | 2064.1 |

| Triethylphosphine | PEt3 | 132 | 2061.7 |

| Tricyclohexylphosphine | PCy3 | 170 | 2056.4 |

| Triphenylphosphine | PPh3 | 145 | 2068.9 |

| Tri(p-tolyl)phosphine | P(p-tol)3 | 145 | 2066.7 |

| Tri(o-tolyl)phosphine | P(o-tol)3 | 194 | 2060.3 |

| Trifluorophosphine | PF3 | 104 | 2110.8 |

Q & A

Q. How can researchers design experiments to probe non-innocent ligand behavior in this complex?

- Methodological Answer : Use redox-titration coupled with in-situ IR spectroscopy to track ligand-centered oxidation. Compare with XANES (X-ray absorption near-edge structure) to distinguish metal vs. ligand redox activity. Theoretical charge-decomposition analysis (CDA) can further clarify ligand contributions .

Ethical & Documentation Standards

Q. How should conflicting toxicity data for this compound be addressed in publications?

Q. What citation practices mitigate plagiarism risks when discussing this compound’s applications?

- Methodological Answer : Use reference managers (e.g., EndNote) to track primary sources (ACS, RSC journals) and avoid over-citing review articles. Paraphrase synthesis methods while crediting foundational studies (e.g., early ligand substitution work by Taube). Cross-check patent databases for prior art .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。